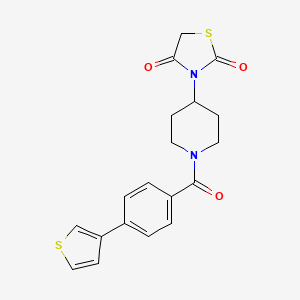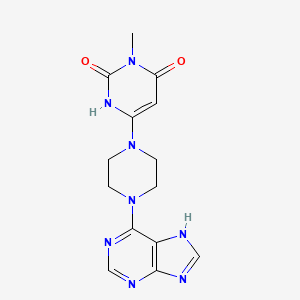
6-(4-(9H-purin-6-yl)piperazin-1-yl)-3-methylpyrimidine-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrimidine is a basic structure in medicinal chemistry and has been employed in the design of a wide range of pharmacological activities . Pyrimidine derivatives are known to exhibit diverse types of biological and pharmaceutical activities such as antimicrobial, antiviral, antitumor, and antifibrotic compounds .
Synthesis Analysis
A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized, and their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6) .Applications De Recherche Scientifique
Synthesis and Chemical Properties
Research into diketopiperazine derivatives, including compounds related to "6-(4-(9H-purin-6-yl)piperazin-1-yl)-3-methylpyrimidine-2,4(1H,3H)-dione," has led to the isolation and characterization of new chemical entities from marine-derived actinomycetes. These compounds have been studied for their antivirus activities, highlighting the potential of such molecules in antiviral research (Wang et al., 2013). Similarly, the synthesis of novel visnagen and khellin furochromone pyrimidine derivatives has been undertaken, with some compounds demonstrating significant anti-inflammatory and analgesic activities (Abu‐Hashem & Youssef, 2011).
Biological and Pharmacological Activities
The design and synthesis of purine connected piperazine derivatives have shown promise as new inhibitors of Mycobacterium tuberculosis. This research effort targets MurB to disrupt peptidoglycan biosynthesis, offering a novel approach to tackling tuberculosis (Konduri et al., 2020). In another study, piperazine derivatives were synthesized to explore their anticonvulsant properties, suggesting potential applications in the treatment of epilepsy (Rybka et al., 2017).
Innovative Compound Synthesis
Efforts to synthesize heterocyclic compounds derived from 2,6-dioxopiperazine derivatives have been successful, with several new compounds showing anti-inflammatory and anticancer activities (Kumar et al., 2014). Additionally, the creation of novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone has demonstrated potential anti-inflammatory and analgesic agents, underlining the therapeutic possibilities of such structures (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Mécanisme D'action
Propriétés
IUPAC Name |
3-methyl-6-[4-(7H-purin-6-yl)piperazin-1-yl]-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N8O2/c1-20-10(23)6-9(19-14(20)24)21-2-4-22(5-3-21)13-11-12(16-7-15-11)17-8-18-13/h6-8H,2-5H2,1H3,(H,19,24)(H,15,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYKVQUQZUGMVDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=C(NC1=O)N2CCN(CC2)C3=NC=NC4=C3NC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N8O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Ethyl 6-acetyl-2-(5-chlorothiophene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2965651.png)
![3-(1,3-Benzodioxol-5-yl)-6-[(2-fluorophenyl)methylsulfanyl]pyridazine](/img/structure/B2965653.png)
![N-[3-(1H-benzimidazol-2-yl)phenyl]-2,4-dichlorobenzamide](/img/structure/B2965655.png)
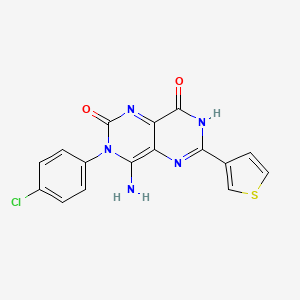
![N-(6-fluorobenzo[d]thiazol-2-yl)-3-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2965657.png)
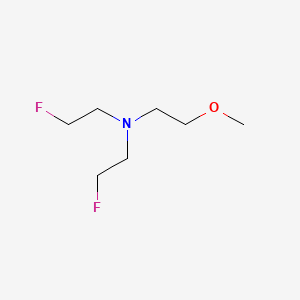
![N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamide](/img/structure/B2965660.png)
![(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-methylbenzamide](/img/structure/B2965662.png)
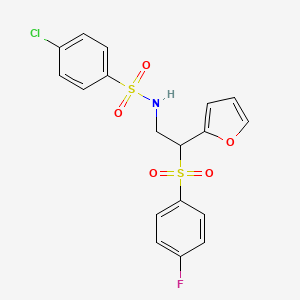
![N-(4-methoxyphenyl)-2-[4-(2,4,6-trimethylphenyl)sulfonylpiperazin-1-yl]acetamide](/img/structure/B2965666.png)

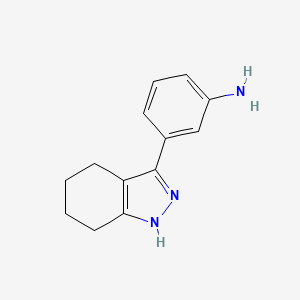
![6-Methyl-2-[methyl(phenylmethoxycarbonyl)amino]pyridine-3-carboxylic acid](/img/structure/B2965670.png)
